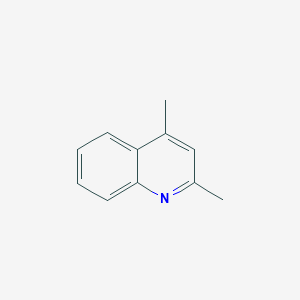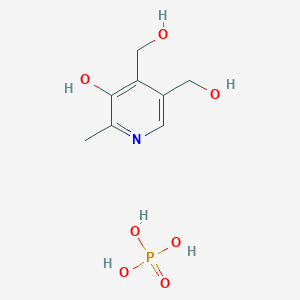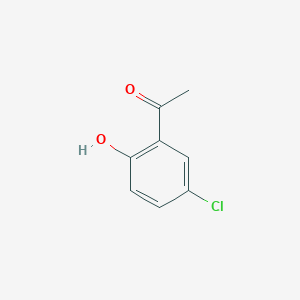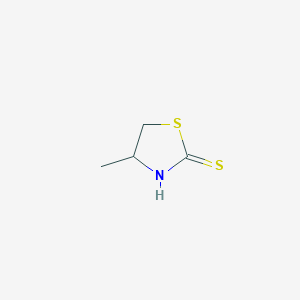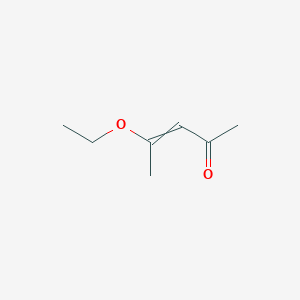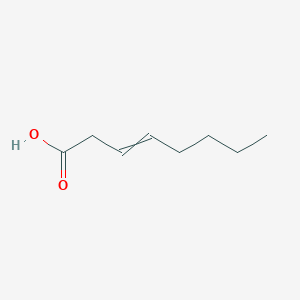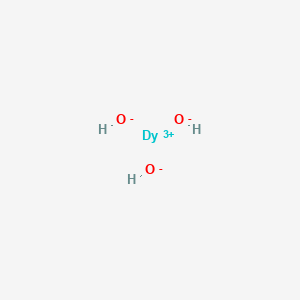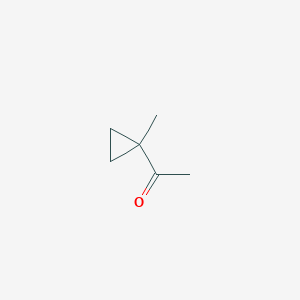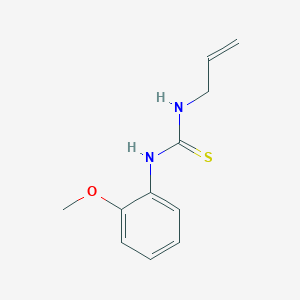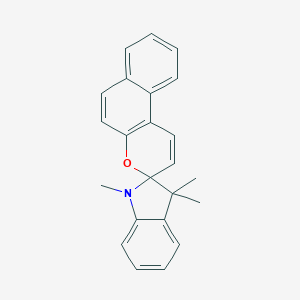
1,3,3-Trimethylindolino-beta-naphthopyrylospiran
Übersicht
Beschreibung
1,3,3-Trimethylindolino-beta-naphthopyrylospiran is a photochromic compound known for its ability to change color upon exposure to light. This compound is part of the spirooxazine family and is widely used in various applications due to its unique photochromic properties. It has the molecular formula C23H21NO and a molecular weight of 327.43 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylindolino-beta-naphthopyrylospiran can be synthesized through a multi-step process involving the condensation of 1,3,3-trimethyl-2-methyleneindoline with 2-hydroxy-1-naphthaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethylindolino-beta-naphthopyrylospiran undergoes various chemical reactions, including:
Photochromic Reaction: Upon exposure to UV light, the compound undergoes a reversible transformation from a colorless to a colored form.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its photochromic properties.
Common Reagents and Conditions
Photochromic Reaction: UV light is the primary reagent for inducing the photochromic reaction.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed to revert the compound to its original state.
Major Products Formed
The major products formed from these reactions include the colored and colorless forms of the compound, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethylindolino-beta-naphthopyrylospiran has a wide range of scientific research applications, including:
Chemistry: Used as a photochromic dye in various chemical sensors and indicators.
Biology: Employed in biological imaging and as a molecular probe for studying cellular processes.
Medicine: Investigated for potential use in photoresponsive drug delivery systems.
Industry: Utilized in the production of photochromic lenses, inks, and coatings.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran involves the reversible cleavage and formation of a spiro bond upon exposure to light. In its colorless form, the compound exists in a closed spiro structure. Upon exposure to UV light, the spiro bond breaks, leading to the formation of a colored merocyanine form. This process is reversible, and the compound returns to its original state when the light source is removed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,3-Trimethylindolino-benzopyrylospiran
- 1,3,3-Trimethylindolino-thiopyrylospiran
- 1,3,3-Trimethylindolino-quinopyrylospiran
Uniqueness
1,3,3-Trimethylindolino-beta-naphthopyrylospiran is unique due to its specific photochromic properties, which make it highly suitable for applications requiring rapid and reversible color changes. Compared to similar compounds, it offers superior stability and a broader range of color changes .
Eigenschaften
IUPAC Name |
1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQKEQFXLWFVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369549 | |
| Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-43-4 | |
| Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


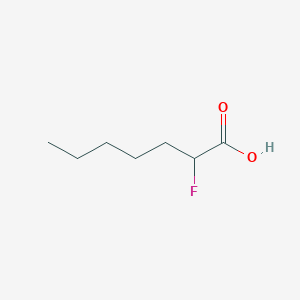

![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)
